
Ethylene-d4-diamine
Overview
Description
Ethylene-d4-diamine (C₂D₄N₂, CAS 37164-19-5) is a deuterated derivative of ethylenediamine (EDA), where four hydrogen atoms are replaced with deuterium isotopes. This compound retains the bifunctional amine structure of EDA but exhibits distinct physicochemical properties due to isotopic substitution. Key characteristics include:
- Molecular Weight: 64.12 g/mol (vs. 60.10 g/mol for EDA) .
- Physical State: Liquid at room temperature, with a melting point of 9°C, boiling point of 118°C, and density of 1.02 g/mL at 25°C .
- Applications: Primarily used as an internal standard in mass spectrometry and enzyme assays (e.g., mucopolysaccharidosis III detection) due to its isotopic label . It also serves as a precursor for synthesizing deuterated derivatives in coordination chemistry and organic synthesis .
Preparation Methods
Synthetic Routes to Ethylene-d4-diamine
This compound is synthesized through two primary pathways: (1) a three-step sequence starting from ethylene oxide-d4 and (2) a two-step process derived from 1,2-dibromoethane-d4 . Both routes emphasize isotopic purity and scalability, with yields ranging from 61% to 76% depending on the starting material and reaction conditions.
Three-Step Synthesis from Ethylene Oxide-d4
Step 1: Synthesis of Ethylene Glycol-d4
Ethylene oxide-d4 undergoes hydrolysis in the presence of deuterated water (D2O) under acidic or basic conditions to yield ethylene glycol-d4. This reaction typically proceeds at 25–50°C for 12–24 hours, achieving near-quantitative conversion due to the high reactivity of the epoxide ring .
Reaction Conditions:
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Temperature: 25–50°C
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Catalyst: H2SO4 or NaOH (0.1–1 M in D2O)
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Yield: >95%
Step 2: Conversion to 1,2-Diaminoethane-d4
Ethylene glycol-d4 is subsequently aminated via a modified Gabriel synthesis. Treatment with phosphorus pentachloride (PCl5) converts the glycol to 1,2-dichloroethane-d4, which reacts with aqueous ammonia (NH3) under pressurized conditions (3–5 atm) at 80–100°C for 48 hours .
Reaction Conditions:
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Temperature: 80–100°C
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Pressure: 3–5 atm
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Ammonia Concentration: 28–30% w/w
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Yield: 70–75%
Step 3: Deprotection and Purification
The intermediate 1,2-diaminoethane-d4 is purified via fractional distillation under reduced pressure (10–15 mmHg) to remove excess ammonia and byproducts. Final isotopic purity (>98% deuterium) is confirmed using nuclear magnetic resonance (NMR) spectroscopy .
Two-Step Synthesis from 1,2-Dibromoethane-d4
Step 1: Amination of 1,2-Dibromoethane-d4
1,2-Dibromoethane-d4 reacts with excess aqueous ammonia (NH3) in ethanol at 60–80°C for 24–36 hours. This nucleophilic substitution replaces bromine atoms with amine groups, forming crude this compound .
Reaction Conditions:
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Solvent: Ethanol/H2O (1:1 v/v)
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Temperature: 60–80°C
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Ammonia Concentration: 25–28% w/w
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Yield: 60–65%
Step 2: Neutralization and Isolation
The product is neutralized with hydrochloric acid (HCl) to form a water-soluble dihydrochloride salt, which is isolated via filtration. Freebase this compound is regenerated using sodium hydroxide (NaOH) and extracted with dichloromethane .
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of the two synthetic routes:
Parameter | Ethylene Oxide-d4 Route | 1,2-Dibromoethane-d4 Route |
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Total Steps | 3 | 2 |
Overall Yield | 68–76% | 61–65% |
Isotopic Purity | >98% | >95% |
Reaction Time | 60–72 hours | 48–60 hours |
Scalability | High | Moderate |
The ethylene oxide-d4 route offers superior yield and purity but requires specialized equipment for pressurized amination. In contrast, the dibromoethane-d4 method is simpler but produces lower yields due to competing elimination reactions .
Optimization Strategies
Catalytic Enhancements
Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) during amination improves reaction rates by facilitating interfacial contact between aqueous ammonia and organic intermediates .
Solvent Systems
Replacing ethanol with tetrahydrofuran (THF) in the dibromoethane-d4 route reduces side reactions, enhancing yield by 8–10% .
Isotopic Purity Control
Using deuterated solvents (e.g., D2O, CDCl3) throughout synthesis minimizes proton exchange, preserving deuterium content. Post-synthesis purification via preparative gas chromatography (GC) further ensures >99% isotopic enrichment .
Characterization and Validation
Nuclear Magnetic Resonance (NMR)
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1H NMR: Absence of protiated peaks at δ 1.2–1.5 ppm confirms deuterium incorporation .
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13C NMR: Peaks at δ 40–45 ppm correlate with amine-bearing carbons.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 64.12 ([M+H]+), with isotopic patterns matching theoretical deuterium distribution .
Challenges in Industrial-Scale Production
Cost of Deuterated Precursors
Ethylene oxide-d4 and 1,2-dibromoethane-d4 are expensive, limiting large-scale applications.
Byproduct Formation
Competing reactions, such as the formation of ethylenediamine-d2 or triethylenediamine, necessitate rigorous process control .
Applications Influenced by Synthesis Methods
High-purity this compound (>98% deuterium) is critical for:
Chemical Reactions Analysis
Ethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethylene-d4-diamine has a wide range of applications in scientific research:
Mechanism of Action
Ethylene-d4-diamine exerts its effects by interacting with various molecular targets and pathways. It has been shown to activate gamma-aminobutyric acid (GABA) receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA . These effects are produced by the complexation of this compound with bicarbonate to form a carbamate .
Comparison with Similar Compounds
Ethylene-d4-diamine vs. Ethylenediamine (EDA)
Functional Differences :
- Analytical Use : Its deuterium label minimizes interference in mass spectrometry, unlike EDA, which is unsuitable for isotopic tracing .
Comparison with Other Ethyleneamines
This compound belongs to the ethyleneamine family, which includes derivatives like diethylenetriamine (DETA) and triethylenetetramine (TETA). Key distinctions:
Functional Notes:
- This compound’s simplicity (two amine groups) limits its utility in multi-step industrial processes compared to DETA or TETA, which have higher amine densities for cross-linking .
Comparison with Other Deuterated Diamines
Deuterated diamines like EDTA-d4 and DMEDA (dimethylethylenediamine) share niche roles in research:
Unique Role of this compound :
- Unlike EDTA-d4, which is used for metal-binding studies, this compound’s small size enables its use in dynamic molecular interactions (e.g., enzyme-substrate binding assays) .
Biological Activity
Ethylene-d4-diamine, a deuterated derivative of ethylenediamine, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as drug development and toxicology.
This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification can influence the compound's stability, metabolism, and interactions with biological systems. The molecular formula is with a molecular weight of approximately 62.09 g/mol.
This compound functions primarily as an inhibitor of dihydropteroate synthase , an enzyme critical in the folate biosynthesis pathway in bacteria. This inhibition can lead to antibacterial effects, particularly against strains such as Escherichia coli (strain K12) . The mechanism involves the competitive binding to the active site of the enzyme, disrupting the synthesis of folate derivatives essential for bacterial growth.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity due to its ability to inhibit bacterial growth. Research has shown that it can effectively target various pathogenic microorganisms, making it a candidate for developing new antibiotics .
Sensitization and Allergic Reactions
Despite its therapeutic potential, this compound can act as a contact sensitizer. It has been associated with allergic contact dermatitis in sensitive individuals. Clinical patch tests have been employed to identify sensitivity to this compound .
Role in Drug Development
In drug development, this compound's properties are leveraged to create novel therapeutic agents. Its ability to form complexes with metal ions has been explored in synthesizing platinum-based anticancer drugs . Furthermore, its role as a building block in polyethyleneimine synthesis has implications for gene delivery systems and tissue engineering .
Case Study 1: Antibacterial Efficacy
A study demonstrated that this compound significantly inhibited the growth of E. coli at concentrations as low as 10 µg/mL. This finding underscores its potential as an antibacterial agent in clinical settings .
Case Study 2: Allergic Reactions
Clinical evaluations involving patch tests revealed that approximately 5% of patients tested developed allergic reactions to this compound. Symptoms included localized erythema and itching, indicating the need for caution in its use in dermatological formulations .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Activity | Details |
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Antimicrobial Effect | Inhibits E. coli growth at 10 µg/mL |
Sensitization Potential | 5% incidence of allergic reactions in patch tests |
Mechanism | Inhibits dihydropteroate synthase |
Applications | Antibiotic development, gene delivery systems |
Q & A
Basic Research Questions
Q. How is Ethylene-d4-diamine synthesized and characterized in deuterated form?
this compound is synthesized via isotopic exchange or deuterium substitution during precursor synthesis. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and mass spectrometry (MS) to confirm deuteration efficiency and purity. Key parameters include isotopic enrichment (>98% deuterium) and absence of residual protiated solvents, which are verified using chromatographic methods (e.g., GC-MS) .
Q. What experimental considerations are critical when using this compound as a deuterated ligand in coordination chemistry?
Due to its chelating properties, researchers must account for isotopic effects on ligand binding kinetics and thermodynamic stability. Controlled experiments comparing this compound with its non-deuterated counterpart (ethylenediamine) are essential. Variables include pH, temperature, and solvent polarity, as deuteration alters hydrogen bonding and solvation dynamics .
Q. Why is isotopic labeling with this compound preferred in metabolic pathway studies?
Deuterated amines like this compound reduce metabolic degradation rates, enabling tracking of intermediates via LC-MS or isotope-ratio mass spectrometry. Researchers should validate labeling efficiency in cell cultures or in vivo models using stable isotope tracing protocols .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence reaction mechanisms in this compound-mediated catalysis?
DIEs can alter reaction rates and transition states in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, deuterated ligands may slow oxidative addition steps due to increased bond strength (C-D vs. C-H). Researchers should perform kinetic isotope effect (KIE) studies and density functional theory (DFT) simulations to quantify mechanistic impacts .
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
Discrepancies in stability studies often arise from moisture exposure or light-induced degradation. Methodological solutions include:
- Conducting accelerated stability tests (40°C/75% RH) with periodic NMR analysis.
- Using inert-atmosphere storage (argon/vacuum-sealed vials) and desiccants.
- Comparing degradation products via tandem MS to identify hydrolysis pathways .
Q. How can researchers optimize this compound-based probes for real-time imaging in biological systems?
Functionalization with fluorophores (e.g., dansyl chloride) or MRI-active tags (e.g., gadolinium complexes) requires balancing deuteration with probe solubility and target affinity. Validate specificity using knockout cell lines or competitive binding assays, and quantify signal-to-noise ratios in fluorescence microscopy or -MRI .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing isotopic distribution data in this compound experiments?
Use multivariate analysis (e.g., PCA) to cluster isotopic patterns in MS datasets. For small sample sizes, apply Student’s t-test with Bonferroni correction to compare deuterium incorporation rates across experimental groups .
Q. How should researchers design controls for this compound studies to ensure reproducibility?
- Include protiated ethylenediamine as a negative control for isotopic effects.
- Use internal standards (e.g., d9-t-BOC derivatives) in mass spectrometry to normalize signal drift .
- Document storage conditions and handling protocols to minimize batch-to-batch variability .
Q. Literature and Data Validation
Q. What databases are most reliable for sourcing this compound-related literature in systematic reviews?
Prioritize PubMed, Web of Science, and specialized repositories like the Cochrane Library for peer-reviewed studies. Avoid non-academic platforms (e.g., ) due to unverified data .
Q. How can researchers address gaps in published this compound datasets?
Replicate key experiments (e.g., synthesis protocols) with explicit documentation of deviations. Share raw data (NMR spectra, chromatograms) in supplemental materials to enhance transparency .
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIICEJLVQHRZGT-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480181 | |
Record name | Ethylene-d4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37164-19-5 | |
Record name | Ethylene-d4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37164-19-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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